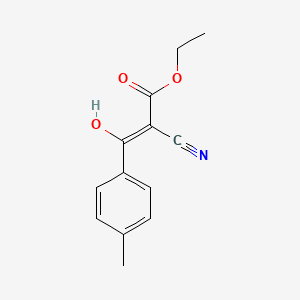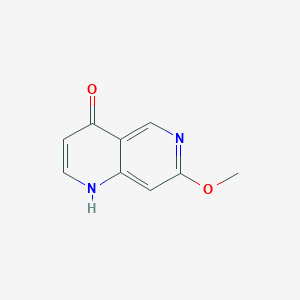
7-甲氧基-1H-1,6-萘啶-4-酮
概述
描述
7-Methoxy-1H-1,6-naphthyridin-4-one is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 g/mol . This compound belongs to the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
科学研究应用
7-Methoxy-1H-1,6-naphthyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
Target of Action
The primary target of 7-Methoxy-1H-1,6-naphthyridin-4-one is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a critical component in the transmission of the FGF19 signaling pathway, which plays a significant role in hepatocellular carcinoma .
Mode of Action
It is known that the compound interacts with its target, fgfr4, leading to changes in the fgf19 signaling pathway
Biochemical Pathways
The compound affects the FGF19 signaling pathway, which is transmitted through FGFR4 . This pathway is crucial in hepatocellular carcinoma, suggesting that the compound may have potential applications in cancer treatment
Pharmacokinetics
The compound’s molecular weight of 176175 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given its interaction with fgfr4 and the fgf19 signaling pathway, it is likely that the compound has an impact on cell growth and proliferation, particularly in the context of hepatocellular carcinoma .
生化分析
Biochemical Properties
7-Methoxy-1H-1,6-naphthyridin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions. Additionally, 7-Methoxy-1H-1,6-naphthyridin-4-one can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Cellular Effects
The effects of 7-Methoxy-1H-1,6-naphthyridin-4-one on cells are multifaceted. It can induce apoptosis, a programmed cell death process, in cancer cells, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Furthermore, 7-Methoxy-1H-1,6-naphthyridin-4-one can alter gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-1,6-naphthyridin-4-one exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling cascades . Additionally, 7-Methoxy-1H-1,6-naphthyridin-4-one can intercalate into DNA, causing structural changes that affect replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-1H-1,6-naphthyridin-4-one can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions . Long-term exposure to 7-Methoxy-1H-1,6-naphthyridin-4-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-1,6-naphthyridin-4-one vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for 7-Methoxy-1H-1,6-naphthyridin-4-one needs to be carefully determined to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
7-Methoxy-1H-1,6-naphthyridin-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be excreted through the kidneys. The interaction of 7-Methoxy-1H-1,6-naphthyridin-4-one with metabolic enzymes can affect its bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 7-Methoxy-1H-1,6-naphthyridin-4-one is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 7-Methoxy-1H-1,6-naphthyridin-4-one in specific tissues can influence its therapeutic effects and toxicity.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-1,6-naphthyridin-4-one is crucial for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and RNA . It may also be found in the cytoplasm, where it can modulate the activity of various enzymes and proteins . Post-translational modifications and targeting signals may direct 7-Methoxy-1H-1,6-naphthyridin-4-one to specific subcellular compartments, affecting its overall function and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-1,6-naphthyridin-4-one typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the use of specific reagents and catalysts to achieve the desired methoxy substitution at the 7-position . For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of naphthyridines in water under an air atmosphere .
Industrial Production Methods
Industrial production methods for 7-Methoxy-1H-1,6-naphthyridin-4-one are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
7-Methoxy-1H-1,6-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the replacement of the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
相似化合物的比较
Similar Compounds
6-Methoxy-1,7-naphthyridin-4-one: Another methoxy-substituted naphthyridine with similar properties.
6-Methoxy-7-methyl-1H-[1,5]naphthyridin-4-one: A related compound with a methyl group at the 7-position.
Uniqueness
7-Methoxy-1H-1,6-naphthyridin-4-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
7-methoxy-1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADPYHKTKLDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=O)C=CNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705263 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952138-18-0 | |
| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
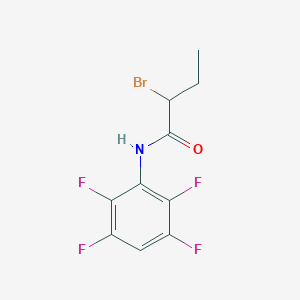
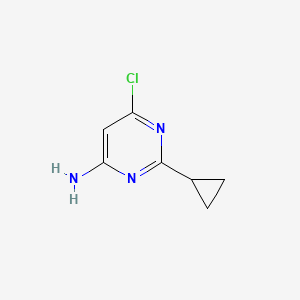
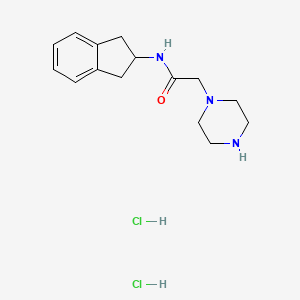
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
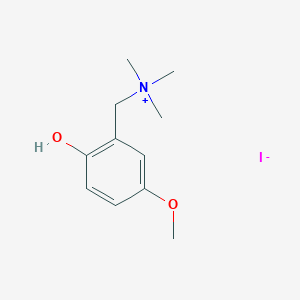
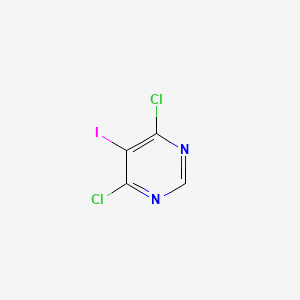
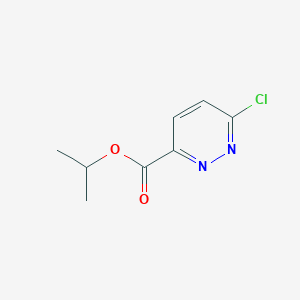
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
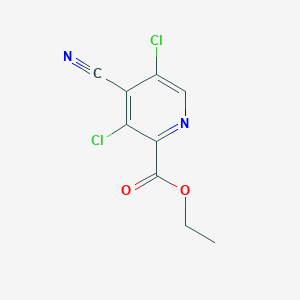
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
